

Determining Iron Species in Environmental Samples: An Application Note and Protocol

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Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

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Introduction

Iron is a crucial micronutrient and a significant redox-active metal in a variety of environmental systems, including natural waters and soils. Its bioavailability and mobility are highly dependent on its oxidation state, existing primarily as ferrous (Fe(II)) and ferric (Fe(III)) iron. The monitoring of both ferrous and total iron concentrations is therefore essential for a comprehensive understanding of biogeochemical processes, environmental health, and the effectiveness of remediation strategies. This application note provides detailed protocols for the spectrophotometric determination of ferrous and total iron in environmental samples, primarily utilizing the 1,10-phenanthroline method. This method is widely adopted due to its sensitivity, specificity, and accessibility.

Principles of the Methods

Ferrous Iron (Fe(II)) Determination

The determination of ferrous iron is based on its reaction with 1,10-phenanthroline. In a slightly acidic medium (pH 3.2-3.3), three molecules of 1,10-phenanthroline chelate a single ferrous ion to form a stable, orange-red complex.^{[1][2]} The intensity of the color produced is directly proportional to the ferrous iron concentration and can be measured spectrophotometrically at a wavelength of 510 nm.^[3] The color of the complex is independent of pH in the range of 3 to 9.^{[1][4]}

Total Iron Determination

To determine the total iron concentration, all ferric iron (Fe(III)) present in the sample must first be reduced to ferrous iron (Fe(II)). This reduction is typically achieved by heating the sample in the presence of a reducing agent, such as hydroxylamine hydrochloride.[1][3][5] Following the reduction step, the total ferrous iron concentration is determined using the 1,10-phenanthroline method as described above. The ferric iron (Fe(III)) concentration can then be calculated by subtracting the initial ferrous iron concentration from the total iron concentration.[3]

For solid samples such as soil and sediment, a digestion step is required to bring the iron into solution prior to analysis. This typically involves heating the sample with strong acids.[6][7]

Experimental Protocols

Reagent Preparation

- **Standard Iron Stock Solution (100 mg/L):** Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate ($\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) and dissolve it in approximately 500 mL of deionized water in a 1000 mL volumetric flask.[8] Carefully add 2.5 mL of concentrated sulfuric acid, and then dilute to the mark with deionized water.[5] This solution is stable for several months when stored in a cool, dark place.
- **1,10-Phenanthroline Solution (0.1% w/v):** Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.[5] Gentle warming may be necessary to facilitate dissolution.
- **Hydroxylamine Hydrochloride Solution (10% w/v):** Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[5]
- **Ammonium Acetate Buffer Solution:** Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5] This solution is used to adjust the pH of the sample.

Sample Preparation

- **Water Samples:**
 - For dissolved iron, filter the sample through a 0.45 μm filter immediately upon collection.[9] Acidify the filtrate to $\text{pH} < 2$ with nitric acid to prevent oxidation and precipitation of iron.[9]

- For total recoverable iron, acidify the unfiltered sample with nitric acid (e.g., 5 mL per 1 L of sample) at the time of collection.[\[9\]](#)
- Soil and Sediment Samples (for Total Iron):
 - An acid digestion is required to extract iron from the solid matrix. A common method is EPA Method 3050B, which involves digestion with nitric acid and hydrogen peroxide.[\[6\]](#) This method is designed to dissolve most elements that could become "environmentally available" but is not a total digestion technique for all silicate minerals.[\[6\]](#) For a more complete digestion of silicate matrices, EPA Method 3052, which utilizes hydrofluoric acid, may be necessary.[\[6\]](#)
 - After digestion, the sample should be filtered and diluted to a known volume with deionized water.

Protocol for Ferrous Iron (Fe(II)) Determination

- Pipette 50 mL of the water sample (or an appropriate aliquot diluted to 50 mL) into a 100 mL volumetric flask.
- Add 10 mL of the ammonium acetate buffer solution and mix.
- Add 10 mL of the 1,10-phenanthroline solution, dilute to the mark with deionized water, and mix thoroughly.[\[5\]](#)
- Allow the solution to stand for at least 10 minutes for full color development.[\[5\]](#)[\[10\]](#)
- Measure the absorbance of the solution at 510 nm using a spectrophotometer.[\[3\]](#) Use a reagent blank (deionized water treated with the same reagents) to zero the instrument.
- Determine the Fe(II) concentration from a calibration curve prepared using a series of standard iron solutions.

Protocol for Total Iron Determination

- Pipette 50 mL of the water sample (or an appropriate aliquot of the digested soil/sediment sample diluted to 50 mL) into a 125 mL Erlenmeyer flask.

- Add 1 mL of the hydroxylamine hydrochloride solution.[\[5\]](#)
- Gently boil the solution to reduce all Fe(III) to Fe(II). The solution should be heated until the volume is reduced by about half.
- Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask.
- Add 10 mL of the ammonium acetate buffer solution and 10 mL of the 1,10-phenanthroline solution.[\[5\]](#)
- Dilute to the mark with deionized water and mix well.
- Allow the solution to stand for at least 10 minutes for full color development.[\[5\]](#)[\[10\]](#)
- Measure the absorbance at 510 nm.
- Determine the total iron concentration from the calibration curve.

Calibration Curve

- Prepare a series of standard solutions with known iron concentrations (e.g., 0.5, 1.0, 2.0, 4.0, and 5.0 mg/L) by diluting the standard iron stock solution.
- Treat each standard solution following the protocol for total iron determination (steps 2-8 in section 3.4) to ensure that all iron is in the ferrous state and complexed with 1,10-phenanthroline.
- Plot a graph of absorbance versus iron concentration. The resulting plot should be linear and pass through the origin.

Data Presentation

The following tables summarize key quantitative data for the spectrophotometric determination of iron.

Table 1: Method Performance Characteristics

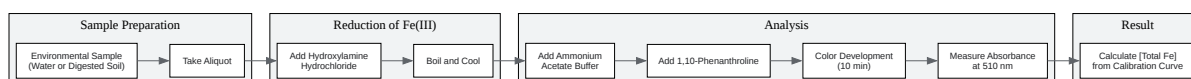
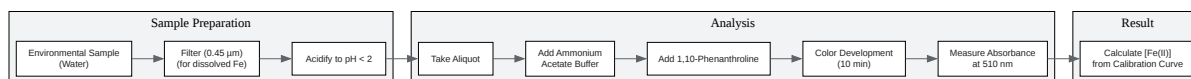
Parameter	1,10-Phenanthroline Method	Ferrozine Method
Wavelength (λ_{max})	510 nm[3]	562 nm[11]
Molar Absorptivity (ϵ)	11,100 L mol ⁻¹ cm ⁻¹ [4][5]	~27,900 L mol ⁻¹ cm ⁻¹
Applicable Range	0.5 to 50 mg/L[3]	10 µg/L to 200 µg/L (depending on cuvette path length)[11]
Detection Limit	~10 µg/L[1]	0.80 nmol/L (with preconcentration)[12]
Interferences	Strong oxidizing agents, cyanide, nitrite, phosphates, certain metals (e.g., Cr, Zn, Co, Cu, Ni)[1][2]	Similar to 1,10-phenanthroline, though specific interferences may vary.

Table 2: Typical Iron Concentrations in Environmental Samples

Sample Type	Typical Ferrous Iron (Fe(II)) Concentration	Typical Total Iron Concentration
Groundwater	Highly variable, from <0.1 to >50 mg/L	Highly variable, often similar to Fe(II) in anoxic conditions
Surface Water (Rivers, Lakes)	Generally low (<0.5 mg/L) in oxygenated waters	0.05 to >1.0 mg/L
Soil	Variable, dependent on soil type and redox conditions	6,700 to 15,000 mg/kg (dry mass)[13]
Sediment	Can be very high in anoxic sediments	>20,000 mg/kg (dry mass)

Visualizations

The following diagrams illustrate the experimental workflows for the determination of ferrous and total iron.



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- To cite this document: BenchChem. [Determining Iron Species in Environmental Samples: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147401#protocol-for-determining-ferrous-and-total-iron-in-environmental-samples]

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